Tert-butyl 3-methylimidazolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-methylimidazolidine-1-carboxylate: is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms. The tert-butyl group attached to the nitrogen atom provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methylimidazolidine-1-carboxylate typically involves the reaction of tert-butyl isocyanate with 3-methylimidazolidine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methylimidazolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Tert-butyl 3-methylimidazolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-methylimidazolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The imidazolidine ring can participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-methyleneazetidine-1-carboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Tert-butyl 3-methylimidazolidine-1-carboxylate is unique due to its specific structure, which combines the steric effects of the tert-butyl group with the reactivity of the imidazolidine ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H18N2O2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl 3-methylimidazolidine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-5-10(4)7-11/h5-7H2,1-4H3 |
InChI Key |
GZLHGHRUEINMMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C1)C |
Origin of Product |
United States |
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